Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15847152
Molecular Formula: C12H11N3O3
Molecular Weight: 245.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N3O3 |
|---|---|
| Molecular Weight | 245.23 g/mol |
| IUPAC Name | ethyl 2-(4-oxo-1H-pyridin-2-yl)pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C12H11N3O3/c1-2-18-12(17)8-6-14-11(15-7-8)10-5-9(16)3-4-13-10/h3-7H,2H2,1H3,(H,13,16) |
| Standard InChI Key | SUMBAIZOXXLGKQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)C2=CC(=O)C=CN2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of ethyl 2-(4-hydroxypyridin-2-yl)pyrimidine-5-carboxylate is C₁₂H₁₁N₃O₃, with a molecular weight of 245.24 g/mol. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, is substituted at position 2 with a 4-hydroxypyridinyl group and at position 5 with an ethyl ester. The hydroxypyridinyl group introduces hydrogen-bonding capabilities, while the ethyl ester enhances lipophilicity, influencing solubility and bioavailability.
Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 150–160°C (estimated) |
| Solubility | Soluble in DMSO, ethanol; sparingly soluble in water |
| LogP (Partition Coefficient) | ~1.8 (indicating moderate lipophilicity) |
| pKa (Hydroxyl Group) | ~8.5 (weakly acidic) |
The compound’s stability under ambient conditions is attributed to its aromatic rings, though the ester group may hydrolyze in aqueous alkaline environments to form the corresponding carboxylic acid.
Synthesis and Structural Elaboration
Synthetic Routes
The synthesis of ethyl 2-(4-hydroxypyridin-2-yl)pyrimidine-5-carboxylate typically involves multi-step reactions. A common approach employs Suzuki–Miyaura cross-coupling to attach the hydroxypyridinyl group to the pyrimidine ring:
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Preparation of Halogenated Pyrimidine Intermediate:
Ethyl 2-chloropyrimidine-5-carboxylate is synthesized via condensation of ethyl cyanoacetate with guanidine carbonate under acidic conditions. -
Suzuki Coupling:
The chloropyrimidine intermediate reacts with 4-hydroxypyridin-2-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (e.g., dioxane/water). This step forms the carbon–carbon bond between the pyrimidine and hydroxypyridinyl groups. -
Purification:
The crude product is purified via column chromatography or recrystallization to achieve >95% purity.
Alternative Routes:
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Nucleophilic Aromatic Substitution: Direct substitution of a halogen on the pyrimidine ring with a hydroxypyridinyl anion under high-temperature conditions.
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Esterification: Post-functionalization of a pre-formed pyrimidine-5-carboxylic acid with ethanol under acidic catalysis.
Applications in Drug Development
Prodrug Design
The ethyl ester moiety serves as a prodrug strategy, improving oral bioavailability. In vivo esterase-mediated hydrolysis converts the ester to the active carboxylic acid, enhancing target engagement. This approach is exemplified by antiviral agents like oseltamivir.
Coordination Chemistry
The hydroxypyridinyl group’s ability to coordinate transition metals (e.g., Cu²⁺, Fe³⁺) enables applications in:
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Catalysis: As ligands in asymmetric synthesis.
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Materials Science: Building blocks for metal-organic frameworks (MOFs).
Comparative Analysis with Analogues
Structural Modifications and Activity Trends
| Derivative | Substituent | Biological Activity |
|---|---|---|
| Methyl ester analogue | -COOCH₃ | Reduced metabolic stability |
| Carboxylic acid | -COOH | Enhanced solubility, lower LogP |
| Trifluoromethyl variant | -CF₃ at pyrimidine C4 | Increased kinase inhibition |
Electron-withdrawing groups (e.g., -CF₃) generally enhance target affinity but may compromise solubility.
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